methyl N-[4-[[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate
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Overview
Description
METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE is a complex organic compound with the molecular formula C18H16N4O7S and a molecular weight of 432.415 g/mol . This compound is known for its unique structure, which includes a quinoline moiety, a sulfonyl group, and a carbamate ester. It is of interest in various fields of scientific research due to its potential biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The sulfonyl and carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds .
Scientific Research Applications
METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to the inhibition of key biological processes. The sulfonyl and carbamate groups may also contribute to its overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-({2-[(4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE
- METHYL 4-({2-[(1-ETHYL-4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE
- METHYL 4-({2-[(4-HYDROXY-2-OXO-1-PROPYL-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE .
Uniqueness
METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O7S |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
methyl N-[4-[[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C18H16N4O7S/c1-29-18(26)19-10-6-8-11(9-7-10)30(27,28)22-21-17(25)14-15(23)12-4-2-3-5-13(12)20-16(14)24/h2-9,22H,1H3,(H,19,26)(H,21,25)(H2,20,23,24) |
InChI Key |
RJRPTFKTFRVYSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
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